Cas no 1019372-00-9 ((1-phenylpropyl)(2,2,2-trifluoroethyl)amine)

(1-phenylpropyl)(2,2,2-trifluoroethyl)amine 化学的及び物理的性質
名前と識別子
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- Benzenemethanamine, α-ethyl-N-(2,2,2-trifluoroethyl)-
- (1-phenylpropyl)(2,2,2-trifluoroethyl)amine
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- インチ: 1S/C11H14F3N/c1-2-10(15-8-11(12,13)14)9-6-4-3-5-7-9/h3-7,10,15H,2,8H2,1H3
- InChIKey: DZKGEFYRZQFNND-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC=CC=1)(CC)NCC(F)(F)F
(1-phenylpropyl)(2,2,2-trifluoroethyl)amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-164399-0.25g |
(1-phenylpropyl)(2,2,2-trifluoroethyl)amine |
1019372-00-9 | 0.25g |
$670.0 | 2023-06-08 | ||
Ambeed | A1053417-1g |
(1-Phenylpropyl)(2,2,2-trifluoroethyl)amine |
1019372-00-9 | 95% | 1g |
$469.0 | 2024-04-26 | |
Enamine | EN300-164399-0.1g |
(1-phenylpropyl)(2,2,2-trifluoroethyl)amine |
1019372-00-9 | 0.1g |
$640.0 | 2023-06-08 | ||
Enamine | EN300-164399-1.0g |
(1-phenylpropyl)(2,2,2-trifluoroethyl)amine |
1019372-00-9 | 1g |
$728.0 | 2023-06-08 | ||
Enamine | EN300-164399-10.0g |
(1-phenylpropyl)(2,2,2-trifluoroethyl)amine |
1019372-00-9 | 10g |
$3131.0 | 2023-06-08 | ||
Enamine | EN300-164399-5000mg |
(1-phenylpropyl)(2,2,2-trifluoroethyl)amine |
1019372-00-9 | 5000mg |
$1199.0 | 2023-09-22 | ||
Enamine | EN300-164399-500mg |
(1-phenylpropyl)(2,2,2-trifluoroethyl)amine |
1019372-00-9 | 500mg |
$397.0 | 2023-09-22 | ||
Enamine | EN300-164399-0.05g |
(1-phenylpropyl)(2,2,2-trifluoroethyl)amine |
1019372-00-9 | 0.05g |
$612.0 | 2023-06-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01002726-5g |
(1-Phenylpropyl)(2,2,2-trifluoroethyl)amine |
1019372-00-9 | 95% | 5g |
¥9352.0 | 2023-02-27 | |
Enamine | EN300-164399-2.5g |
(1-phenylpropyl)(2,2,2-trifluoroethyl)amine |
1019372-00-9 | 2.5g |
$1428.0 | 2023-06-08 |
(1-phenylpropyl)(2,2,2-trifluoroethyl)amine 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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8. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
(1-phenylpropyl)(2,2,2-trifluoroethyl)amineに関する追加情報
Chemical Profile of (1-phenylpropyl)(2,2,2-trifluoroethyl)amine (CAS No. 1019372-00-9)
(1-phenylpropyl)(2,2,2-trifluoroethyl)amine, identified by its CAS number 1019372-00-9, is a fluorinated amine derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both aromatic and fluorinated aliphatic side chains, which contribute to its unique physicochemical properties and potential biological activities.
The structural composition of (1-phenylpropyl)(2,2,2-trifluoroethyl)amine features a phenylpropyl group linked to a trifluoroethyl amine moiety. The phenylpropyl group introduces a hydrophobic aromatic ring system, which can influence the compound's solubility, metabolic stability, and interaction with biological targets. On the other hand, the trifluoroethyl group enhances the lipophilicity and metabolic resistance of the molecule, making it an attractive candidate for drug development.
In recent years, there has been growing interest in fluorinated amines due to their ability to modulate pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorine atoms in the trifluoroethyl group can improve binding affinity to biological targets by increasing electronic density and reducing conformational flexibility. Additionally, fluorine substitution often enhances metabolic stability by preventing rapid degradation by enzymatic pathways.
Recent studies have demonstrated the potential of (1-phenylpropyl)(2,2,2-trifluoroethyl)amine as a key intermediate in the synthesis of novel pharmaceutical agents. Its unique structural features make it suitable for further derivatization to produce compounds with enhanced bioavailability and target specificity. Researchers have explored its utility in developing kinase inhibitors, where the combination of aromatic and fluorinated moieties can optimize binding interactions with protein targets.
The compound's potential applications extend beyond kinase inhibition. Emerging research suggests that (1-phenylpropyl)(2,2,2-trifluoroethyl)amine may exhibit antimicrobial properties due to its ability to disrupt bacterial cell membranes. The presence of both hydrophobic and polar regions in its structure allows it to interact with lipid bilayers, potentially leading to the development of novel antimicrobial agents.
Another area of interest is the use of (1-phenylpropyl)(2,2,2-trifluoroethyl)amine in central nervous system (CNS) drug development. The lipophilic nature of the trifluoroethyl group facilitates blood-brain barrier penetration, making it a promising candidate for treating neurological disorders. Preclinical studies have shown that derivatives of this compound exhibit potential neuroprotective effects by modulating neurotransmitter activity and reducing oxidative stress.
The synthesis of (1-phenylpropyl)(2,2,2-trifluoroethyl)amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the phenylpropyl-trifluoroethyl amine linkage efficiently. The use of fluorinated reagents ensures high selectivity and minimizes unwanted side products.
In conclusion, (1-phenylpropyl)(2,2,2-trifluoroethyl)amine is a versatile fluorinated amine derivative with significant potential in pharmaceutical research. Its unique structural features make it suitable for developing novel therapeutic agents targeting various diseases. Continued investigation into its biological activities and synthetic applications will likely uncover new opportunities for drug discovery and development.
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